3-Iodopropionic acid

Description

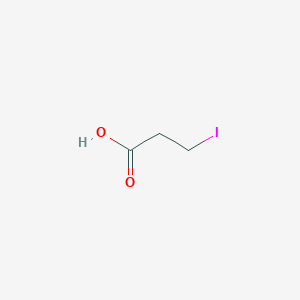

Structure

3D Structure

Properties

IUPAC Name |

3-iodopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5IO2/c4-2-1-3(5)6/h1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRNTNDWADEIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059710 | |

| Record name | Propanoic acid, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Iodopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

74.3 mg/mL at 25 °C | |

| Record name | 3-Iodopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

141-76-4, 26834-34-4 | |

| Record name | 3-Iodopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026834344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-IODOPROPIONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-IODOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ2UC966BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Iodopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

81.5 °C | |

| Record name | 3-Iodopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Iodopropionic acid chemical properties and structure

An In-depth Technical Guide to 3-Iodopropionic Acid: Chemical Properties, Structure, and Applications for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Iodopropionic acid is a versatile carboxylic acid derivative that has found significant utility in various scientific disciplines, most notably in biochemistry and proteomics. Its unique chemical structure, featuring both a reactive carbon-iodine bond and a carboxylic acid moiety, underpins its function as a potent alkylating agent and its application as an enzyme inhibitor. This guide provides a comprehensive overview of the chemical and physical properties of 3-iodopropionic acid, delves into its molecular structure and reactivity, and offers detailed insights into its primary applications. A particular focus is placed on its role in protein modification, including a detailed experimental protocol for the alkylation of cysteine residues. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development, providing the foundational knowledge required for the effective and safe utilization of this important chemical tool.

Physicochemical Properties

3-Iodopropionic acid is a solid at room temperature, appearing as white to light yellow or orange crystals or powder.[1][2][3] It is soluble in water and alcohol.[4] A comprehensive summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 3-iodopropanoic acid | [5] |

| Synonyms | 3-Iodopropanoic acid, Beta-iodopropionic acid | [5][6] |

| CAS Number | 141-76-4 | [1][7] |

| EC Number | 205-499-0 | [7] |

| Molecular Formula | C₃H₅IO₂ | [5][6] |

| Molecular Weight | 199.98 g/mol | [1][7] |

| Melting Point | 80-83 °C (lit.) | [1][7][8] |

| Boiling Point | 259.7 ± 23.0 °C (Predicted) | [1][2] |

| Density | 1.9815 g/cm³ (estimate) | [1][2] |

| Water Solubility | 74.3 g/L (at 25 °C) | [1][2] |

| pKa | 4.08 (at 25 °C) | [1][2] |

| Flash Point | 110.9 °C | [1][2] |

| InChI | 1S/C3H5IO2/c4-2-1-3(5)6/h1-2H2,(H,5,6) | [6][7] |

| InChIKey | KMRNTNDWADEIIX-UHFFFAOYSA-N | [6][7] |

| SMILES | OC(=O)CCI | [7] |

Molecular Structure and Reactivity

The reactivity of 3-iodopropionic acid is primarily dictated by two key functional groups: the carboxylic acid and the carbon-iodine bond. The carboxylic acid group imparts acidic properties to the molecule, allowing it to donate a proton. The carbon-iodine bond is the site of its most significant reactivity in biochemical applications.

Iodine is a good leaving group due to its large atomic radius and the relatively weak C-I bond. This makes the carbon atom adjacent to the iodine (the α-carbon) electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for its utility as an alkylating agent.

Alkylation via Sₙ2 Mechanism

3-Iodopropionic acid is a classic example of an alkylating agent that reacts via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[9] In the context of protein chemistry, the most common nucleophiles it reacts with are the thiol groups (-SH) of cysteine residues. Under slightly alkaline conditions (pH ~8.0-8.5), the thiol group is deprotonated to form a more potent nucleophile, the thiolate anion (-S⁻).[9] This thiolate anion then attacks the electrophilic carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether bond. This results in the formation of S-carboxyethylcysteine.

Applications in Research and Development

The unique reactivity of 3-iodopropionic acid has led to its widespread use in several areas of scientific research, particularly in the study of proteins and enzymes.

Protein Alkylation in Proteomics

In proteomics, the reduction and alkylation of cysteine residues are critical steps in sample preparation for mass spectrometry analysis.[10][11] After reducing disulfide bonds to free thiols, alkylation is performed to prevent their re-oxidation and the reformation of disulfide bridges.[9] This ensures that proteins remain in a linear, denatured state, which is crucial for efficient enzymatic digestion (e.g., with trypsin) and subsequent peptide analysis.[9]

The S-carboxyethylcysteine modification resulting from alkylation with 3-iodopropionic acid is stable and adds a known mass to the cysteine residue, aiding in its identification during mass spectrometric analysis. While iodoacetamide and iodoacetic acid are also commonly used, 3-iodopropionic acid offers an alternative that can be valuable in specific experimental contexts.[9]

Enzyme Inhibition

3-Iodopropionic acid is known to be an inhibitor of various enzymes, particularly those that rely on a cysteine residue in their active site for catalytic activity. The mechanism of inhibition typically involves the irreversible alkylation of this critical cysteine residue, leading to a loss of enzyme function. This property makes it a useful tool for studying enzyme mechanisms and for identifying cysteine-dependent enzymes.

Experimental Protocol: In-Solution Alkylation of Proteins

This protocol provides a detailed methodology for the alkylation of protein thiol groups using 3-iodopropionic acid for proteomics applications. The causality behind each step is explained to provide a deeper understanding of the process.

Required Reagents and Materials

-

Protein sample in an appropriate buffer

-

Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

-

Reducing Agent: 500 mM Dithiothreitol (DTT) in HPLC-grade water (prepare fresh or store single-use aliquots at -20°C)

-

Alkylating Agent: 500 mM 3-Iodopropionic Acid (3-IPA) in 100 mM Tris-HCl, pH 8.5 (prepare fresh immediately before use and protect from light)

-

Quenching Solution: 1 M DTT in HPLC-grade water

-

HPLC-grade water

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Step-by-Step Methodology

-

Protein Solubilization and Denaturation: a. To your protein sample, add the Denaturation Buffer to a final urea concentration of at least 6 M.

-

Rationale: High concentrations of urea disrupt the non-covalent interactions that maintain the protein's three-dimensional structure, causing it to unfold. This denaturation is essential to expose the cysteine residues within the protein's core, making them accessible to the reducing and alkylating agents.[10]

-

-

Reduction of Disulfide Bonds: a. Add the 500 mM DTT stock solution to the denatured protein sample to a final concentration of 10 mM. b. Gently vortex to mix. c. Incubate the sample for 45 minutes at 56°C. d. Allow the sample to cool to room temperature.

-

Rationale: DTT is a strong reducing agent that cleaves the disulfide bonds (-S-S-) between cysteine residues, converting them to free thiol groups (-SH).[12] The elevated temperature accelerates this reduction reaction.

-

-

Alkylation of Thiol Groups: a. Add the freshly prepared 500 mM 3-IPA stock solution to the reduced protein sample to a final concentration of 25-30 mM (a 2.5 to 3-fold molar excess over DTT). b. Gently vortex to mix. c. Incubate the sample for 30-45 minutes at room temperature in the dark.

-

Quenching of Excess Alkylating Agent: a. Add the 1 M DTT stock solution to a final concentration approximately 5 mM in excess of the initial 3-IPA concentration. b. Incubate for 15 minutes at room temperature in the dark.

-

Rationale: It is crucial to quench any unreacted 3-iodopropionic acid to prevent the unwanted alkylation of other amino acid residues (such as lysine or histidine) or the alkylating of the proteolytic enzyme (e.g., trypsin) that will be added in the next step. DTT serves as a scavenger for the excess alkylating agent.[12]

-

The protein sample is now ready for downstream applications such as enzymatic digestion, followed by mass spectrometry analysis.

Safety and Handling

3-Iodopropionic acid is a corrosive substance that can cause severe skin burns and eye damage.[1][13] It is also suspected of causing genetic defects.[3] Therefore, it is imperative to handle this compound with appropriate safety precautions in a well-ventilated area or a chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles or a face shield, protective gloves, and a lab coat.[13][14]

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust. Wash hands thoroughly after handling.[13][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[13] It is also light-sensitive and should be stored accordingly.[1][2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

In case of accidental exposure, follow the first aid measures outlined in the material safety data sheet (MSDS).[13]

Synthesis of 3-Iodopropionic Acid

Several synthetic routes for 3-iodopropionic acid have been reported. One common laboratory-scale preparation involves the reaction of glyceric acid with phosphorus diiodide.[4] Another approach involves the use of 3-iodopropanoic acid with silver nitrite.[15] The synthesis of 3-hydroxypropionic acid from renewable resources can also proceed through a 3-iodopropionic acid intermediate.[16]

Spectroscopic Data

The structure of 3-iodopropionic acid can be confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum typically shows two triplets corresponding to the two methylene (-CH₂-) groups.[17]

-

Mass Spectrometry: The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments.[18][19]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group.[19]

Conclusion

3-Iodopropionic acid is a valuable reagent for researchers in the life sciences and drug development. Its well-defined reactivity as an alkylating agent makes it a powerful tool for protein modification in proteomics and for the study of enzyme mechanisms. A thorough understanding of its chemical properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a laboratory setting.

References

-

PrepChem. (n.d.). Preparation of 3-iodopropionic acid. PrepChem.com. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanoic acid, 3-iodo- (CAS 141-76-4). Retrieved from [Link]

-

ChemBK. (2024). 3-Iodopropionic acid. Retrieved from [Link]

-

ChemBK. (2024). 3-iodopropanoic acid. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet - 3-Iodopropionic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Propanoic acid, 3-iodo-. PubChem. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-iodopropionic acid (C3H5IO2). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis routes for 3-hydroxypropionic acid from renewable sources. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Iodopropionic acid - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanoic acid, 3-iodo-. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 3-Iodopropanoic acid (HMDB0031252). Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-iodopropanoic acid. Retrieved from [Link]

-

University of Washington. (2011). Protein Reduction, Alkylation, Digestion. UW Proteomics Resource. Retrieved from [Link]

-

Geyer, P. E., et al. (2016). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 15(7), 2414–2424. Retrieved from [Link]

-

University of Iowa. (n.d.). Procedure for Reduction and Alkylation. Carver College of Medicine - Proteomics Facility. Retrieved from [Link]

- Google Patents. (1962). US3062832A - Process for the production of 3-indole-propionic acids.

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. 3-Iodopropionic Acid | 141-76-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. prepchem.com [prepchem.com]

- 5. Propanoic acid, 3-iodo- | C3H5IO2 | CID 8856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propanoic acid, 3-iodo- (CAS 141-76-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 3-碘丙酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-IODOPROPIONIC ACID | 141-76-4 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 11. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 13. southwest.tn.edu [southwest.tn.edu]

- 14. angenechemical.com [angenechemical.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 3-IODOPROPIONIC ACID(141-76-4) 1H NMR [m.chemicalbook.com]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. Propanoic acid, 3-iodo- [webbook.nist.gov]

3-Iodopropionic acid CAS number 141-76-4

An In-depth Technical Guide to 3-Iodopropionic Acid (CAS 141-76-4) for Researchers and Drug Development Professionals

Introduction

3-Iodopropionic acid (3-IPA), with CAS number 141-76-4, is a versatile carboxylic acid derivative that serves as a crucial tool in biochemical research and a valuable building block in synthetic chemistry.[1][2] Its utility stems from the presence of two key functional groups: a terminal carboxylic acid and an iodine atom on the β-carbon. The iodine atom, being an excellent leaving group, renders the molecule a potent alkylating agent, particularly reactive towards nucleophilic residues in proteins, such as cysteine thiols. This reactivity profile makes 3-IPA an effective enzyme inhibitor and a probe for studying protein structure and function. Furthermore, its bifunctional nature allows it to be used as a linker molecule, notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[3]

This guide provides a comprehensive overview of 3-Iodopropionic acid, detailing its physicochemical properties, synthesis, handling, chemical reactivity, and diverse applications in scientific research and drug development.

Physicochemical and Safety Profile

A thorough understanding of the fundamental properties and safety requirements of 3-Iodopropionic acid is paramount for its effective and safe use in a laboratory setting.

Physicochemical Data

3-Iodopropionic acid typically appears as a white to light yellow crystalline powder.[4] Its key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 141-76-4 | [5][6] |

| Molecular Formula | C₃H₅IO₂ | [3][5][7] |

| Molecular Weight | 199.98 g/mol | [3][5][6][7] |

| Melting Point | 80-83 °C | [4][6][8] |

| Boiling Point | 259.7 ± 23.0 °C (Predicted) | [4][9] |

| Water Solubility | 74.3 g/L at 25 °C | [4][9] |

| pKa | 4.08 at 25 °C | [4] |

| Appearance | White to light yellow/orange powder or crystal | [4][10] |

| Synonyms | 3-Iodopropanoic acid, β-Iodopropionic acid | [1][4][5] |

Safety and Handling

3-Iodopropionic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[6][7] Some data also suggests it may be corrosive to metals and is suspected of causing genetic defects. Therefore, stringent safety precautions are mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspect before use), protective clothing, and eye/face protection (safety goggles and face shield).[6][7]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[7] After handling, wash hands thoroughly.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[11] It is light-sensitive and should be stored accordingly.[4] Recommended storage temperature is often between 2-8°C.[4][7]

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][11]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[7]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[7][11]

-

Synthesis of 3-Iodopropionic Acid

Several synthetic routes to 3-Iodopropionic acid have been described. The choice of method often depends on the availability of starting materials and the desired scale.

Synthesis from Glyceric Acid

A classical laboratory preparation involves the reaction of glyceric acid with phosphorus diiodide (P₂I₄).[12] This method proceeds through a series of reactions where the hydroxyl groups of glyceric acid are substituted with iodine, followed by reduction.

A more recent patented method describes a two-step process where glyceric acid is first reacted with hydriodic acid to form 3-iodopropionic acid, which is then hydrolyzed under alkaline conditions to produce 3-hydroxypropionic acid.[13]

Finkelstein Reaction from 3-Chloropropionic Acid

A common and efficient method for synthesizing 3-Iodopropionic acid is via a Finkelstein reaction, which involves halide exchange. This is often the preferred industrial and laboratory route due to the commercial availability and lower cost of 3-chloropropionic acid.

Experimental Protocol: Synthesis via Finkelstein Reaction

This protocol describes the synthesis of 3-Iodopropionic acid from 3-Chloropropionic acid and sodium iodide. The causality behind this choice is the high nucleophilicity of the iodide ion and the tendency for the resulting sodium chloride to precipitate in the acetone solvent, driving the equilibrium towards the product according to Le Châtelier's principle.

Materials:

-

3-Chloropropionic acid

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Hydrochloric acid (HCl), dilute (e.g., 5% w/v)

-

Sodium thiosulfate (Na₂S₂O₃), 5% w/v solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloropropionic acid (1.0 eq) in anhydrous acetone.

-

Addition of Reagent: Add sodium iodide (1.2-1.5 eq) to the solution. A precipitate of sodium chloride may begin to form immediately.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up:

-

Cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water and acidify with dilute HCl to a pH of ~2 to ensure the product is in its protonated, carboxylic acid form.

-

If the solution has a yellow or brown color due to the presence of iodine (I₂), add 5% sodium thiosulfate solution dropwise until the color disappears.

-

Extract the aqueous solution three times with diethyl ether or ethyl acetate.

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude 3-Iodopropionic acid can be further purified by recrystallization, for example, from petroleum ether or a carbon disulfide/petroleum ether mixture.[12]

-

Chemical Reactivity and Biochemical Mechanisms

The utility of 3-IPA in research and development is a direct consequence of its inherent chemical reactivity.

Alkylating Agent Activity

3-Iodopropionic acid is an effective monofunctional alkylating agent.[14][15] The carbon atom bonded to the iodine (the α-carbon relative to the iodine) is electrophilic because iodine is a large, polarizable atom and an excellent leaving group. This allows for nucleophilic substitution reactions where a nucleophile attacks this carbon, displacing the iodide ion.

In biological systems, the most prominent nucleophiles are the side chains of certain amino acids. The thiol group of cysteine is a particularly strong nucleophile at physiological pH, making it a prime target for alkylation by 3-IPA.[16][17] This specific reactivity is the basis for its use as a cysteine-modifying reagent and an inhibitor of many enzymes that rely on a catalytic cysteine residue.

Inhibition of Glycolysis

Many enzymes in the glycolytic pathway contain critical cysteine residues in their active sites. 3-Iodopropionic acid and its structural analog, 3-bromopropionic acid, are known inhibitors of glycolysis.[18][19] A key target is Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme that catalyzes a critical energy-yielding step in glycolysis.[20] By irreversibly alkylating the active site cysteine of GAPDH, 3-IPA blocks the enzyme's function, thereby halting the glycolytic flux. This leads to a rapid depletion of cellular ATP, which can selectively kill cells that are highly dependent on glycolysis for energy, such as many types of cancer cells.[20]

Applications in Research and Drug Development

The unique properties of 3-IPA lend it to several critical applications.

Protein Modification and Proteomics

Alkylation of cysteine residues is a standard step in many proteomics workflows, performed to prevent the reformation of disulfide bonds after reduction.[21] While iodoacetamide (IAA) is more commonly used, 3-IPA serves a similar function, creating an S-carboxyethylcysteine adduct. A study comparing iodoacetic acid and 3-bromopropionic acid (a close analog of 3-IPA) found that the S-carboxyethylcysteine adduct formed from the latter was more stable and did not undergo the intramolecular cyclization that can complicate analysis.[16][22] This suggests 3-IPA could be a superior alternative under certain conditions to ensure stable and unambiguous modification for mass spectrometry.

Enzyme Inhibition and Mechanistic Studies

As a relatively non-specific inhibitor of cysteine-dependent enzymes, 3-IPA can be used as a tool to investigate metabolic pathways. For example, researchers can treat cells or tissues with 3-IPA to shut down glycolysis and study the subsequent effects on other interconnected pathways, such as mitochondrial respiration or the pentose phosphate pathway.[23][24] Its ability to inhibit enzymes with active-site thiols makes it a useful probe for identifying such enzymes and studying their catalytic mechanisms.

PROTAC Linker Chemistry

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them. 3-Iodopropionic acid is an example of an alkyl-type linker that can be incorporated into PROTAC synthesis.[3] Its carboxylic acid handle allows for amide bond formation with one ligand, while the iodo- group can be displaced by a nucleophile from the other ligand, providing a straightforward method for constructing the final PROTAC molecule.

Experimental Protocol: Alkylation of Protein Cysteine Residues

This workflow outlines the use of 3-IPA for the complete and stable modification of cysteine residues in a protein sample prior to enzymatic digestion for mass spectrometry analysis. The causality for the steps is as follows: reduction breaks disulfide bonds, alkylation prevents them from reforming, and quenching removes excess reagent to prevent non-specific modification of other residues or the digestion enzyme.

Materials:

-

Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reduction

-

3-Iodopropionic acid (3-IPA) solution (freshly prepared in buffer)

-

Quenching solution (e.g., L-cysteine or DTT)

-

Urea (for denaturation, if needed)

-

Sequencing-grade trypsin or other protease

Procedure:

-

Denaturation (Optional): If the protein is not fully soluble or is tightly folded, add urea to a final concentration of 6-8 M to denature it and expose the cysteine residues.

-

Reduction: Add TCEP to a final concentration of 10 mM. Incubate at 37°C for 30-60 minutes to reduce all disulfide bonds. TCEP is often preferred over DTT as it does not contain a thiol and will not compete with the protein during the subsequent alkylation step.

-

Alkylation: Add the freshly prepared 3-IPA solution to a final concentration of 20-30 mM (a ~2-3 fold excess over the total reducing agent concentration). Incubate in the dark at room temperature for 30-45 minutes. Performing this step in the dark is crucial as iodine-containing compounds can be light-sensitive.

-

Quenching: Add L-cysteine or DTT to a final concentration similar to the 3-IPA concentration to quench any remaining unreacted 3-IPA. Incubate for 15 minutes.

-

Sample Cleanup/Buffer Exchange: The sample must now be prepared for digestion. This typically involves diluting the urea concentration to <1 M and removing excess salts and reagents. This can be achieved through dialysis, buffer exchange with a desalting column, or protein precipitation (e.g., acetone precipitation).

-

Enzymatic Digestion: Resuspend the cleaned, reduced, and alkylated protein in a suitable digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) and add the protease (e.g., trypsin) at an appropriate enzyme:substrate ratio (e.g., 1:50 w/w). Incubate overnight at 37°C.

-

Analysis: The resulting peptide mixture is now ready for desalting (e.g., using a C18 ZipTip) and analysis by LC-MS/MS.

Conclusion

3-Iodopropionic acid is a powerful and multifaceted chemical tool for life science researchers and drug developers. Its robust reactivity as an alkylating agent, particularly towards cysteine residues, underpins its primary applications as a stable protein-modifying agent and a potent inhibitor of glycolytic enzymes. As research into targeted protein degradation and cellular metabolism continues to expand, the utility of well-characterized, versatile small molecules like 3-Iodopropionic acid is set to grow, making it an indispensable compound in the modern molecular biology and drug discovery toolkit.

References

-

PrepChem. (n.d.). Preparation of 3-iodopropionic acid. PrepChem.com. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanoic acid, 3-iodo- (CAS 141-76-4). Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet - 3-Iodopropionic acid. Retrieved from [Link]

-

ChemBK. (2024). 3-Iodopropionic acid. Retrieved from [Link]

-

ChemBK. (2024). 3-iodopropanoic acid. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-iodopropanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid. Retrieved from [Link]

-

Bradbury, A. F., & Smyth, D. G. (1973). The use of 3-bromopropionic acid for the determination of protein thiol groups. Biochemical Journal, 131(4), 637–642. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Propanoic acid, 3-iodo-. PubChem. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 3-Iodopropanoic acid (HMDB0031252). Retrieved from [Link]

-

Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Iodopropionic Acid. Retrieved from [Link]

-

Chen, L., et al. (2021). 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells. Oncology Reports, 46(5), 233. Retrieved from [Link]

-

Müller, J. B., et al. (2016). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 15(7), 2174–2185. Retrieved from [Link]

- Google Patents. (n.d.). A kind of method for preparing 3-hydroxypropionic acid from glycerin.

-

PrepChem. (n.d.). Preparation of 3-chloropropionic acid. Retrieved from [Link]

-

Ko, Y. H., et al. (2016). Metabolic interplay between glycolysis and mitochondrial oxidation: The reverse Warburg effect and its therapeutic implication. World Journal of Biological Chemistry, 7(2), 148–161. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The use of 3-bromopropionic acid for the determination of protein thiol groups. PMC. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-iodopropionic acid (C3H5IO2). Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-chloropropionic acid.

-

Yadav, V., et al. (2022). 3-Bromopyruvate inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model. American Journal of Cancer Research, 12(11), 4977–4987. Retrieved from [Link]

-

Drugs.com. (n.d.). List of Alkylating agents. Retrieved from [Link]

-

Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]

-

Sadagopan, N., & Loo, J. A. (2010). Complete chemical modification of amine and acid functional groups of peptides and small proteins. Methods in Molecular Biology, 604, 117–127. Retrieved from [Link]

-

Kumagai, S., Narasaki, R., & Hasumi, K. (2008). Glucose-dependent active ATP depletion by koningic acid kills high-glycolytic cells. Biochemical and Biophysical Research Communications, 365(2), 362–368. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Glycolysis. StatPearls. Retrieved from [Link]

-

Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

Sources

- 1. Propanoic acid, 3-iodo- | C3H5IO2 | CID 8856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 3-Iodopropanoic acid (HMDB0031252) [hmdb.ca]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. chembk.com [chembk.com]

- 5. Propanoic acid, 3-iodo- (CAS 141-76-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 3-Iodopropionic acid 95 141-76-4 [sigmaaldrich.com]

- 7. angenechemical.com [angenechemical.com]

- 8. 3-IODOPROPIONIC ACID | 141-76-4 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. 3-Iodopropionic Acid | 141-76-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. southwest.tn.edu [southwest.tn.edu]

- 12. prepchem.com [prepchem.com]

- 13. CN108329203B - A kind of method for preparing 3-hydroxypropionic acid from glycerin - Google Patents [patents.google.com]

- 14. drugs.com [drugs.com]

- 15. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 16. The use of 3-bromopropionic acid for the determination of protein thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 3-Bromopyruvate inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Glucose-dependent active ATP depletion by koningic acid kills high-glycolytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The use of 3-bromopropionic acid for the determination of protein thiol groups - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Metabolic interplay between glycolysis and mitochondrial oxidation: The reverse Warburg effect and its therapeutic implication - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Researcher's Technical Guide to 3-Iodopropionic Acid and its Synonyms in Scientific Applications

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Utility of a Potent Glycolytic Inhibitor

In the intricate landscape of cellular metabolism, the ability to selectively perturb specific pathways is paramount for elucidating biological mechanisms and developing novel therapeutic strategies. 3-Iodopropionic acid, a simple yet potent molecule, has emerged as a valuable tool for researchers studying metabolic processes, particularly glycolysis. Its utility lies in its capacity to act as an inhibitor of a key glycolytic enzyme, thereby offering a window into the complex interplay of energy production and cellular function. This technical guide, designed for the discerning researcher, provides a comprehensive overview of 3-Iodopropionic acid, its various synonyms, its mechanism of action, and practical guidance for its application in a laboratory setting. By understanding the nuances of this compound, from its chemical identity to its biological effects, researchers can confidently and effectively integrate it into their experimental designs.

Decoding the Nomenclature: A Comprehensive List of Synonyms and Identifiers

Navigating the scientific literature requires a firm grasp of the various names and identifiers used for a single compound. 3-Iodopropionic acid is no exception. To ensure clarity and facilitate comprehensive literature searches, this section provides a detailed list of its synonyms and key chemical identifiers.

| Identifier Type | Identifier | Source |

| IUPAC Name | 3-iodopropanoic acid | [1] |

| CAS Number | 141-76-4 | [1] |

| Common Synonyms | 3-Iodopropanoic acid, beta-Iodopropionic acid, Propanoic acid, 3-iodo-, Propionic acid, 3-iodo- | [1], [2] |

| Molecular Formula | C3H5IO2 | [1] |

| Molecular Weight | 199.98 g/mol | [3] |

| InChI Key | KMRNTNDWADEIIX-UHFFFAOYSA-N | [1] |

| EC Number | 205-499-0 | [3] |

The Core Mechanism: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

The primary mechanism by which 3-Iodopropionic acid exerts its biological effects is through the inhibition of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[4] GAPDH catalyzes a critical step in glycolysis: the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. This reaction is not only crucial for the progression of glycolysis but also for the generation of NADH, a key reducing equivalent.

The inhibitory action of 3-Iodopropionic acid is analogous to that of other haloacid compounds, such as iodoacetate. It acts as an alkylating agent, specifically targeting the reactive cysteine residue (Cys152) within the active site of GAPDH.[5][6] The iodine atom, being a good leaving group, facilitates the covalent modification of the sulfhydryl group of the cysteine residue. This irreversible modification prevents the substrate from binding to the active site, thereby halting the enzymatic reaction and blocking the glycolytic pathway at this crucial juncture.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Iodoacetate inhibition of glyceraldehyde-3-phosphate dehydrogenase as a model of human myophosphorylase deficiency (McArdle's disease) and phosphofructokinase deficiency (Tarui's disease) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cellular Mechanism of Action of 3-Iodopropionic Acid

Introduction

3-Iodopropionic acid (3-IPA), a halogenated carboxylic acid, has garnered significant interest within the research and drug development communities for its potent effects on cellular metabolism.[1] Structurally similar to lactate and pyruvate, this small molecule serves as a powerful tool to probe the intricacies of cellular bioenergetics. This guide provides a comprehensive overview of the molecular mechanisms underpinning the cellular effects of 3-IPA, with a particular focus on its role as a metabolic inhibitor. We will delve into its primary molecular targets, the downstream consequences of its action, and provide detailed protocols for its experimental application. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of 3-IPA's mechanism of action.

Part 1: The Core Mechanism - Alkylation and Enzyme Inhibition

The primary mechanism of action of 3-iodopropionic acid at the cellular level is its function as an alkylating agent.[2] The carbon-iodine bond in 3-IPA is susceptible to nucleophilic attack, making the molecule reactive towards nucleophilic residues in proteins, most notably the thiol group of cysteine.[2] This reactivity is central to its biological effects.

Primary Molecular Target: Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

The principal and most well-characterized target of 3-IPA is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a critical enzyme in the glycolytic pathway.[3][4] GAPDH catalyzes the sixth step of glycolysis: the oxidative phosphorylation of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate (1,3-BPG), coupled with the reduction of NAD+ to NADH.[5][6]

The active site of GAPDH contains a highly reactive cysteine residue (Cys152 in human GAPDH) that is essential for its catalytic activity.[2][7][8] The catalytic cycle involves the formation of a thiohemiacetal intermediate between the thiol group of this cysteine and the G3P substrate.[9] 3-IPA, acting as a substrate analog, is thought to enter the active site where the electrophilic carbon atom of 3-IPA is attacked by the nucleophilic thiolate anion of the catalytic cysteine. This results in the irreversible formation of a covalent thioether bond, a process known as S-alkylation.[2][10] This covalent modification of the active site cysteine permanently inactivates the enzyme.[4]

Diagram: Mechanism of GAPDH Inhibition by 3-Iodopropionic Acid

Caption: Alkylation of the active site cysteine in GAPDH by 3-IPA.

Part 2: Cellular and Metabolic Consequences of 3-IPA Action

The inhibition of GAPDH by 3-IPA sets off a cascade of metabolic and cellular events, primarily stemming from the disruption of glycolysis.

Impairment of Glycolysis and ATP Depletion

As a key enzyme in the payoff phase of glycolysis, the inactivation of GAPDH creates a significant bottleneck in this central metabolic pathway.[5][6] This leads to a rapid decrease in the rate of glycolysis, resulting in a diminished production of pyruvate and, consequently, a severe reduction in cellular ATP levels. For cells that are highly dependent on glycolysis for their energy supply, such as many cancer cells exhibiting the Warburg effect, this ATP depletion can be catastrophic and lead to cell death.[5][6]

Alteration of Cellular Redox State

The GAPDH-catalyzed reaction is a major source of cytosolic NADH, which is crucial for maintaining the cellular redox balance (NAD+/NADH ratio).[11] Inhibition of GAPDH by 3-IPA leads to a decrease in the production of NADH, thereby increasing the cytosolic NAD+/NADH ratio. This shift in the redox state can have widespread effects on other metabolic pathways that are dependent on the availability of NAD+ or NADH.

Impact on the Pentose Phosphate Pathway (PPP)

Inhibition of glycolysis at the level of GAPDH can lead to an accumulation of upstream glycolytic intermediates, including glucose-6-phosphate.[12] This accumulation can potentially redirect metabolic flux into alternative pathways, most notably the Pentose Phosphate Pathway (PPP).[3][11] The PPP is critical for the production of NADPH, which is essential for antioxidant defense and the synthesis of nucleotides.[13][14][15] An initial upregulation of the PPP may serve as a compensatory mechanism to counteract the metabolic stress induced by 3-IPA. However, the long-term effects on the PPP are likely complex and cell-type dependent.

Potential Off-Target Effects and Mitochondrial Impact

While GAPDH is considered the primary target of 3-IPA, its reactivity as an alkylating agent suggests the potential for off-target effects through the modification of other accessible cysteine residues in the proteome.[16] Additionally, some studies on similar compounds and on propionic acid itself indicate that it may also influence mitochondrial function.[17][18][19] This could occur through direct effects on mitochondrial enzymes or indirectly as a consequence of the profound metabolic shift caused by glycolytic inhibition.[20]

Diagram: Cellular Consequences of 3-IPA Action

Caption: Downstream effects of 3-IPA-mediated GAPDH inhibition.

Part 3: Experimental Protocols for Studying 3-IPA's Effects

To facilitate research into the cellular effects of 3-iodopropionic acid, this section provides detailed protocols for key experiments.

Determination of Cytotoxicity (IC50) using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 3-IPA on a given cell line.[21]

Materials:

-

Adherent cells of interest

-

Complete cell culture medium

-

3-Iodopropionic acid (3-IPA)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Prepare a stock solution of 3-IPA in a suitable solvent (e.g., DMSO or sterile water) and then prepare serial dilutions in complete medium to achieve the desired final concentrations.

-

Remove the medium from the cells and replace it with 100 µL of medium containing the different concentrations of 3-IPA. Include a vehicle control (medium with the same concentration of solvent used for 3-IPA).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value using appropriate software.[22][23][24][25]

| Parameter | Description |

| Cell Line | Dependent on the research question (e.g., cancer cell lines with high glycolytic rates). |

| Seeding Density | 5,000-10,000 cells/well (optimize for logarithmic growth). |

| 3-IPA Concentrations | A range spanning several orders of magnitude (e.g., 1 µM to 10 mM). |

| Incubation Time | Typically 24, 48, or 72 hours. |

| MTT Incubation | 4 hours at 37°C. |

| Wavelength | 490 nm. |

Measurement of Glycolytic Activity via Lactate Production

This protocol measures the rate of glycolysis by quantifying the amount of lactate secreted into the cell culture medium.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

3-Iodopropionic acid (3-IPA)

-

Lactate assay kit (commercially available)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 3-IPA for the desired time period.

-

Collect the cell culture medium from each well.

-

Use a commercial lactate assay kit according to the manufacturer's instructions to measure the lactate concentration in the collected medium.

-

Normalize the lactate concentration to the cell number or total protein content in each well.

Assessment of Cellular ATP Levels

This protocol describes the measurement of intracellular ATP levels as an indicator of cellular energy status.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

3-Iodopropionic acid (3-IPA)

-

ATP assay kit (e.g., luciferase-based)

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled 96-well plate.

-

Treat the cells with 3-IPA at various concentrations and for different durations.

-

Lyse the cells according to the ATP assay kit protocol to release the intracellular ATP.

-

Add the luciferase-based reagent to the cell lysates.

-

Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

-

Normalize the ATP levels to the cell number or protein concentration.

Conclusion

3-Iodopropionic acid is a potent metabolic inhibitor that primarily targets the glycolytic enzyme GAPDH through irreversible alkylation of its active site cysteine. This targeted inhibition leads to a cascade of cellular events, including the blockade of glycolysis, depletion of ATP, and alterations in the cellular redox state. These well-defined molecular effects make 3-IPA an invaluable tool for studying cellular metabolism, particularly in the context of diseases characterized by metabolic dysregulation, such as cancer. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted effects of 3-IPA in various cellular models. As with any reactive compound, careful consideration of potential off-target effects is warranted for a comprehensive understanding of its biological activity.

References

-

Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

- Liberti, M. V., Dai, Z., Schuster, S. L., Clements, K. E., Part-Time, T. F., Stan, A., ... & Locasale, J. W. (2020). Evolved resistance to partial GAPDH inhibition results in loss of the Warburg effect and in a different state of glycolysis. Journal of Biological Chemistry, 295(2), 437-449.

- Gesper, M., Nonnast, A. B., Kumowski, N., Stoehr, R., Schuett, K., Marx, N., & Kappel, B. A. (2021). Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function. Frontiers in Medicine, 8, 648259.

- Liberti, M. V., Dai, Z., Wardell, S. E., Baccile, J. A., Liu, X., Gao, X., ... & Locasale, J. W. (2019).

- Gesper, M., Nonnast, A. B., Kumowski, N., Stoehr, R., Schuett, K., Marx, N., & Kappel, B. A. (2021). Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function.

- Muronetz, V. I., Asryants, R. A., & Semenova, M. V. (2019). Inhibitors of Glyceraldehyde 3-Phosphate Dehydrogenase and Unexpected Effects of Its Reduced Activity. Biochemistry (Moscow), 84(11), 1268-1279.

- Liberti, M. V., Dai, Z., Schuster, S. L., Clements, K. E., Part-Time, T. F., Stan, A., ... & Locasale, J. W. (2020).

-

Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated With Compounds 5−7 for 24 h. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix control cell line following. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibition of GAPDH induces changes similar to those caused by chronic.... Retrieved from [Link]

- Wang, L., Fu, Y., & Cadenas, E. (2020). Inhibition of Mitochondrial Respiration Impairs Nutrient Consumption and Metabolite Transport in Human Retinal Pigment Epithelium. Cell Reports, 32(11), 108149.

-

ResearchGate. (n.d.). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h.. Retrieved from [Link]

- Bogart, J. W., Stec, D. F., Bower, K. E., Krishnan, S., Yang, K., Johnson, D. S., ... & Cravatt, B. F. (2021). Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes. RSC chemical biology, 2(4), 1151-1162.

- Barber, D. S., & Stevens, J. L. (2007). MOLECULAR MECHANISM OF GLYCERALDEHYDE-3-PHOSPHATE DEHYDROGENASE (GAPDH) INACTIVATION BY α,β-UNSATURATED CARBONYL DERIVATIVES. Chemical research in toxicology, 20(8), 1147-1156.

- Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tsvetkov, M., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.

- Cane, D. E., & Hsiung, Y. (1995). Inhibition of glyceraldehyde-3-phosphate Dehydrogenase by Pentalenolactone: Kinetic and Mechanistic Studies. Journal of the American Chemical Society, 117(23), 6633-6640.

- Wang, T., Wu, D., & Chen, J. (2021). Mechanism of GAPDH Redox Signaling by H 2 O 2 Activation of a Two−Cysteine Switch. Antioxidants, 10(11), 1779.

- Zharova, T. V., Zakharova, V. V., & Deryabina, Y. I. (2024). Analysis of the Effects of Pentose Phosphate Pathway Inhibition on the Generation of Reactive Oxygen Species and Epileptiform Activity in Hippocampal Slices. International Journal of Molecular Sciences, 25(3), 1845.

- Stincone, A., Prigione, A., Cramer, T., Wamelink, M. M., Campbell, K., Cheung, E., ... & Ralser, M. (2015). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological reviews, 90(3), 927-963.

- Davies, M. J. (2024). Oxidation of the active site cysteine residue of glyceraldehyde-3-phosphate dehydrogenase to the hyper-oxidized sulfonic acid form is favored under crowded conditions. Redox Biology, 71, 103099.

- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.

- Zharova, T. V., Zakharova, V. V., & Deryabina, Y. I. (2024). Analysis of the Effects of Pentose Phosphate Pathway Inhibition on the Generation of Reactive Oxygen Species and Epileptiform Activity in Hippocampal Slices. MDPI.

-

Human Metabolome Database. (n.d.). Showing metabocard for 3-Iodopropanoic acid (HMDB0031252). Retrieved from [Link]

- Sebaugh, J. L. (2011).

- Lee, J. H., & Yang, K. J. (2020). Assessing the Pentose Phosphate Pathway Using [2, 3-13C2] glucose. Metabolites, 10(11), 450.

- Kim, S. A., Kwon, Y., Kim, J. H., & Lee, S. (2019). Propionic acid induces mitochondrial dysfunction and affects gene expression for mitochondria biogenesis and neuronal differentiation in SH-SY5Y cell line. Neuroscience, 419, 137-145.

- Chen, Y., Zhang, Y., & Yu, J. (2016). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Drug delivery, 23(7), 2358-2367.

-

AAT Bioquest. (n.d.). Calculating an IC50 value and its Margin of Error. Retrieved from [Link]

- Schmalhausen, E. V., Pleten, A. P., & Muronetz, V. I. (2021). Modification of Glyceraldehyde-3-Phosphate Dehydrogenase with Nitric Oxide: Role in Signal Transduction and Development of Apoptosis. Biochemistry (Moscow), 86(Suppl 1), S104-S115.

- Zhang, M., & Yang, X. (2021). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Nutrition, 8, 723211.

- Huang, L. S., Sun, G., & Armstrong, G. (2006). 3-nitropropionic acid is a suicide inhibitor of mitochondrial respiration that, upon oxidation by complex II, forms a covalent adduct with a catalytic base arginine in the active site of the enzyme. Journal of Biological Chemistry, 281(9), 5965-5972.

- Drose, S., & Brandt, U. (2012). Time dependency of the inhibition of GAPDH by IAA or IA in cultured...*.

- Vértessy, B. G., & Orosz, F. (2011). Kinetic and mechanistic characterization of the glyceraldehyde 3-phosphate dehydrogenase from Mycobacterium tuberculosis. The FEBS journal, 278(16), 2828-2843.

- Dowdy, S. F. (2020). A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics. Nucleic acid therapeutics, 30(4), 195-204.

Sources

- 1. Human Metabolome Database: Showing metabocard for 3-Iodopropanoic acid (HMDB0031252) [hmdb.ca]

- 2. MOLECULAR MECHANISM OF GLYCERALDEHYDE-3-PHOSPHATE DEHYDROGENASE (GAPDH) INACTIVATION BY α,β-UNSATURATED CARBONYL DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of Glyceraldehyde 3-Phosphate Dehydrogenase and Unexpected Effects of Its Reduced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Control Analysis Uncovers a Predictive Model for Selective Targeting of the Warburg Effect through GAPDH Inhibition with a Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evolved resistance to partial GAPDH inhibition results in loss of the Warburg effect and in a different state of glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 8. Oxidation of the active site cysteine residue of glyceraldehyde-3-phosphate dehydrogenase to the hyper-oxidized sulfonic acid form is favored under crowded conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic and mechanistic characterization of the glyceraldehyde 3-phosphate dehydrogenase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modification of Glyceraldehyde-3-Phosphate Dehydrogenase with Nitric Oxide: Role in Signal Transduction and Development of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Analysis of the Effects of Pentose Phosphate Pathway Inhibition on the Generation of Reactive Oxygen Species and Epileptiform Activity in Hippocampal Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Propionic acid induces mitochondrial dysfunction and affects gene expression for mitochondria biogenesis and neuronal differentiation in SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of Mitochondrial Respiration Impairs Nutrient Consumption and Metabolite Transport in Human Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. researchgate.net [researchgate.net]

- 23. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. IC50 Calculator | AAT Bioquest [aatbio.com]

An In-Depth Technical Guide to 3-Iodopropionic Acid as a Glycolysis Inhibitor

Introduction: The Warburg Effect and the Rationale for Targeting Glycolysis in Cancer

In the landscape of cancer metabolism, a seminal observation made by Otto Warburg in the 1920s continues to be a cornerstone of modern research and drug development. He noted that cancer cells, even in the presence of ample oxygen, exhibit a profound reliance on glycolysis for energy production, a phenomenon now widely known as the "Warburg effect" or aerobic glycolysis.[1] This metabolic reprogramming is not merely a byproduct of malignant transformation but is now understood to be a critical driver of cancer cell proliferation, survival, and resistance to therapy.[2]

Unlike normal differentiated cells that primarily utilize mitochondrial oxidative phosphorylation for ATP synthesis, cancer cells avidly take up glucose and convert it to lactate. This seemingly inefficient process provides a rapid means of generating ATP and, crucially, shunts metabolic intermediates into biosynthetic pathways essential for building new biomass, including nucleotides, lipids, and amino acids.[3] This metabolic phenotype confers a significant growth advantage and creates a unique vulnerability that can be exploited for therapeutic intervention. Consequently, the enzymes of the glycolytic pathway have emerged as attractive targets for the development of novel anticancer agents.[4][5]

This guide provides a comprehensive technical overview of 3-Iodopropionic acid (3-IPA), a small molecule inhibitor of glycolysis. We will delve into its mechanism of action, provide practical guidance for its use in a research setting, and discuss its potential as a tool for cancer research and drug development.

3-Iodopropionic Acid: A Profile

3-Iodopropionic acid (also known as 3-iodopropanoic acid) is a halogenated derivative of propionic acid. Its utility as a glycolysis inhibitor stems from its ability to covalently modify a key enzyme in the glycolytic pathway.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 3-IPA is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| Chemical Formula | C₃H₅IO₂ | [6] |

| Molecular Weight | 199.98 g/mol | [7] |

| CAS Number | 141-76-4 | |

| Appearance | White to light yellow crystalline powder | [8] |

| Melting Point | 80-83 °C | [7] |

| Solubility | Soluble in water | [9] |

| Purity | Typically >95% | [7] |

Safety and Handling

3-Iodopropionic acid is a corrosive substance and should be handled with appropriate safety precautions in a laboratory setting.[6]

-

Hazard Classifications: Causes severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.

-

Handling: Use in a well-ventilated area. Do not breathe dust or mists.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[8]

Mechanism of Action: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

The primary molecular target of 3-Iodopropionic acid in the glycolytic pathway is glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GAPDH is a pivotal enzyme that catalyzes the sixth step of glycolysis: the oxidative phosphorylation of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate (1,3-BPG).[5] This is a critical energy-yielding step in glycolysis, producing NADH and a high-energy acyl-phosphate bond.

While direct studies on the specific interaction between 3-IPA and GAPDH are not extensively detailed in publicly available literature, its mechanism can be confidently inferred from studies on the closely related and well-characterized GAPDH inhibitor, iodoacetate (IA).[1][4] 3-IPA, like iodoacetate, is an alkylating agent that irreversibly inhibits GAPDH through the covalent modification of a critical cysteine residue (Cys152 in human GAPDH) within the enzyme's active site.[1][10]

The catalytic mechanism of GAPDH involves a nucleophilic attack by the thiolate anion of Cys152 on the aldehyde group of G3P, forming a thiohemiacetal intermediate.[11] 3-Iodopropionic acid, as a reactive haloalkane, is susceptible to nucleophilic attack by the highly reactive thiolate of Cys152. This results in the formation of a stable thioether bond, thereby irreversibly alkylating the active site. This covalent modification prevents the binding of the natural substrate, G3P, and consequently halts the glycolytic flux.

Downstream Cellular Consequences of GAPDH Inhibition

The inhibition of GAPDH by 3-IPA triggers a cascade of downstream cellular events, primarily stemming from the disruption of energy metabolism and redox balance.

-

ATP Depletion: As a key energy-yielding step in glycolysis is blocked, a rapid depletion of intracellular ATP levels is a primary consequence. This energy crisis can trigger apoptosis.[12]

-

Activation of AMPK: The decrease in the cellular ATP:AMP ratio leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[13][14] Activated AMPK attempts to restore energy balance by stimulating catabolic pathways and inhibiting anabolic processes.

-

Induction of Apoptosis: Prolonged and severe ATP depletion, coupled with the accumulation of upstream glycolytic intermediates and potential oxidative stress, can initiate programmed cell death, or apoptosis.[15][16]

Experimental Protocols for the Use of 3-Iodopropionic Acid

The following protocols provide a general framework for utilizing 3-IPA in a cell culture setting. It is imperative to optimize these protocols for your specific cell line and experimental conditions.

Preparation of 3-Iodopropionic Acid Stock Solution

Materials:

-

3-Iodopropionic acid powder (e.g., Sigma-Aldrich, Cat# I10457 or TCI, Cat# I0071)[8]

-

Sterile, nuclease-free water or dimethyl sulfoxide (DMSO)

-

Sterile, light-protected microcentrifuge tubes

Protocol:

-

Calculate the required mass of 3-IPA to prepare a stock solution of a desired concentration (e.g., 100 mM). The molecular weight of 3-IPA is 199.98 g/mol .

-

For 1 mL of a 100 mM stock solution: 0.1 L * 0.1 mol/L * 199.98 g/mol = 1.9998 mg.

-

-

Weigh the 3-IPA powder accurately in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile water or DMSO to achieve the desired concentration.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required.

-

Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected tube if prepared in water.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Cell Viability Assay (MTT-based)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of 3-IPA.[10][17]

Materials:

-

Cells of interest

-

3-IPA stock solution

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of 3-IPA in complete culture medium from your stock solution. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of 3-IPA or the vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. This data can be used to determine the IC50 value of 3-IPA for your cell line.

Measurement of Extracellular Lactate Production

This colorimetric assay measures the amount of lactate secreted into the cell culture medium, providing a direct readout of glycolytic activity.[20][21][22]

Materials:

-

Cells of interest and culture medium

-

3-IPA stock solution

-

6-well or 12-well plates

-

Lactate Assay Kit (e.g., Abcam, Cat# ab65331 or Cell Biolabs, Inc.)[22][23]

-

Microplate reader

Protocol:

-

Seed cells and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of 3-IPA or vehicle control for your chosen time course.

-

Collect the cell culture supernatant at the end of the treatment period. If the medium contains serum, a background control of serum-containing medium should be included.[21]

-

Prepare lactate standards and samples according to the manufacturer's protocol of your chosen lactate assay kit. This typically involves adding the collected supernatant to a 96-well plate.

-

Add the reaction mixture provided in the kit to each well.

-

Incubate the plate as per the kit's instructions (usually 30-60 minutes at 37°C, protected from light).

-

Measure the absorbance at the recommended wavelength (e.g., 450 nm).[21]

-

Calculate the lactate concentration in your samples by comparing the absorbance values to the standard curve. Normalize the lactate levels to cell number or total protein content.

Measurement of Intracellular ATP Levels

This bioluminescence-based assay quantifies the intracellular ATP concentration, providing a measure of the cellular energy status.[17][24]

Materials:

-

Cells of interest and culture medium

-

3-IPA stock solution

-